N-(4-methoxyphenyl)-4-methyl-N-quinolin-8-ylsulfonylbenzamide
Description
N-(4-Methoxyphenyl)-4-methyl-N-quinolin-8-ylsulfonylbenzamide is a benzamide derivative featuring a 4-methyl substituent on the benzamide core, a quinolin-8-ylsulfonyl group, and a 4-methoxyphenyl moiety. The quinolin-8-ylsulfonyl group introduces rigidity and π-π stacking capabilities, while the 4-methoxyphenyl substituent may enhance solubility and influence intermolecular interactions such as hydrogen bonding or C–H···π contacts .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-N-quinolin-8-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17-8-10-19(11-9-17)24(27)26(20-12-14-21(30-2)15-13-20)31(28,29)22-7-3-5-18-6-4-16-25-23(18)22/h3-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCRAUHHDDSUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-methyl-N-quinolin-8-ylsulfonylbenzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Sulfonylbenzamide Core: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenyl amine reacts with the sulfonylbenzamide intermediate.
Attachment of the Quinolinyl Group: The final step involves the coupling of the quinolinyl group, which can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-methyl-N-quinolin-8-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products
Oxidation: Conversion of methoxy to hydroxyl groups
Reduction: Conversion of nitro groups to amines
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-(4-methoxyphenyl)-4-methyl-N-quinolin-8-ylsulfonylbenzamide exhibit significant antimicrobial properties. For instance, derivatives of quinoline-based compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa. The structure-activity relationship (SAR) analysis suggests that the presence of specific functional groups enhances antimicrobial activity.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Mycobacterium tuberculosis | 6.25 µg/ml |
| Compound B | Pseudomonas aeruginosa | 12.5 µg/ml |
| This compound | TBD |
Anti-Tubercular Properties
The compound has been evaluated for its anti-tubercular properties, with some derivatives demonstrating potent activity against Mycobacterium tuberculosis. A study reported the synthesis of various substituted benzamide derivatives, some of which exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as anti-tubercular agents .
Table 2: Anti-Tubercular Activity of Related Compounds
| Compound Name | IC50 (μM) | IC90 (μM) |
|---|---|---|
| Compound C | 1.35 | 3.73 |
| Compound D | 2.18 | 4.00 |
| This compound | TBD | TBD |
Case Study on Antiviral Activity
A recent investigation into non-nucleoside inhibitors of Zika virus highlighted the potential of compounds structurally related to this compound as effective antiviral agents. The study demonstrated that these compounds could inhibit viral replication through specific interactions with viral polymerases .
Case Study on Cytotoxicity
In assessing the cytotoxicity of related compounds, it was found that many derivatives were non-toxic to human embryonic kidney cells at effective concentrations for antimicrobial activity, suggesting a favorable safety profile for further development .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-methyl-N-quinolin-8-ylsulfonylbenzamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong hydrogen bonds, while the aromatic rings can participate in π-π stacking interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features, synthesis methods, and biological activities of N-(4-methoxyphenyl)-4-methyl-N-quinolin-8-ylsulfonylbenzamide with related compounds:
Key Observations:
Substituent Impact on Activity: The quinolin-8-ylsulfonyl group in the target compound may enhance π-π interactions compared to sulfamoylphenylamino derivatives (e.g., 3a–g), which rely on hydrogen bonding for target engagement . The thiazol-2-yl group in the hydrobromide salt () confers cardioprotective properties, suggesting that heterocyclic substituents can drastically alter biological outcomes .
Spatial Arrangement and Crystal Packing: In N-(4-MeOPh)piperazin-1-ium salts (I–III), dihedral angles between aryl rings (62.3–68.4°) correlate with ionic hydrogen-bonded networks, influencing solubility and stability .
Synthetic Routes:
- Sulfonamide-containing analogs (e.g., 3a–g) are synthesized via acetic acid/NaAc-mediated reactions, while hydrobromide salts () require alkylation. The target compound likely involves sulfonylation of a benzamide precursor, though exact protocols are unspecified.
Computational and Experimental Insights
- Hydrogen-Bonding Networks: Quantum chemical calculations on piperazin-1-ium salts (I–III) reveal that ionic interactions dominate periodicity, with O–H···O and N–H···O bonds stabilizing layered structures . The target compound’s sulfonyl group may participate in similar interactions, though the quinoline moiety could introduce additional C–H···π or hydrophobic contacts.
- Software for Structural Analysis: Programs like SHELXL () and ORTEP-3 () are critical for refining crystal structures and visualizing molecular conformations. These tools would aid in characterizing the target compound’s spatial arrangement .
Biological Activity
N-(4-methoxyphenyl)-4-methyl-N-quinolin-8-ylsulfonylbenzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the compound's biological activity, synthesizing findings from various studies, including in vitro and in vivo evaluations.
Chemical Structure and Properties
The compound features a quinoline moiety linked to a sulfonamide and an aromatic amide. Its molecular formula is with a molecular weight of 463.55 g/mol. The presence of the methoxy group and the sulfonyl group contributes to its biological activity.
Antiviral Activity
Recent studies have highlighted the compound's effectiveness as an inhibitor of viral replication, particularly against Zika virus (ZIKV) and Dengue virus (DENV).
The compound acts as a non-nucleoside inhibitor targeting the RNA-dependent RNA polymerase (RdRp) of viruses. This enzyme is crucial for viral RNA replication, making it a prime target for antiviral drug development.
Case Study: Inhibition of ZIKV RdRp
In a study evaluating various compounds for their antiviral properties, this compound demonstrated significant inhibitory effects on ZIKV RdRp with an IC50 value in the low micromolar range. This suggests that it effectively competes with viral RNA for binding sites on the enzyme, thereby disrupting viral replication processes .
Anticancer Activity
The compound has also been evaluated for its anticancer properties against several cancer cell lines.
In Vitro Studies
In vitro assays have shown that this compound exhibits cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values reported were approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating moderate antiproliferative activity .
The proposed mechanism involves the induction of apoptosis in cancer cells, which may be mediated through the activation of caspases and modulation of cell cycle progression. The compound's ability to interfere with specific signaling pathways associated with cell growth and survival further enhances its potential as an anticancer agent .
Pharmacokinetic Properties
In silico studies have suggested favorable pharmacokinetic profiles for this compound. These include good absorption rates, moderate distribution volumes, and low toxicity levels predicted based on structure-activity relationship (SAR) models .
Summary Table of Biological Activities
| Biological Activity | Target | IC50 Value | Mechanism |
|---|---|---|---|
| Antiviral | ZIKV RdRp | Low µM | Non-nucleoside inhibition |
| Anticancer | HeLa Cells | 226 µg/mL | Induction of apoptosis |
| Anticancer | A549 Cells | 242.52 µg/mL | Modulation of cell cycle and signaling pathways |
Q & A
Basic: What are the standard synthetic routes for N-(4-methoxyphenyl)-4-methyl-N-quinolin-8-ylsulfonylbenzamide, and which reaction conditions are critical for optimizing yield?
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving sulfonylation and coupling. Key steps include:
- Sulfonylation of quinoline : Reacting 8-quinolinesulfonyl chloride with 4-methylbenzamide derivatives in polar aprotic solvents (e.g., N,N-dimethylacetamide) at 60–80°C for 6–12 hours .
- Coupling with 4-methoxyaniline : Use of coupling agents like 1,1'-carbonyldiimidazole (CDI) in anhydrous conditions to minimize hydrolysis .
- Critical parameters :
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons and confirm substitution patterns (e.g., methoxy singlet at δ 3.8 ppm) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretch at 1150–1250 cm⁻¹) and amide (C=O at 1650–1700 cm⁻¹) functional groups .
- Crystallography :
Basic: What safety precautions are recommended when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis due to potential release of toxic gases (e.g., SO₂ from sulfonyl chloride side reactions) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Advanced: How can researchers address low yields or impurities in the synthesis of this sulfonamide derivative?
Methodological Answer:
- Low yield troubleshooting :
- Impurity removal :
Advanced: What strategies are employed to resolve contradictions between computational predictions and experimental data regarding molecular geometry?
Methodological Answer:
- DFT vs. SCXRD discrepancies :
- Torsional angle adjustments : Manually refine dihedral angles in SHELXL using restraints based on Hirshfeld surface analysis .
Advanced: How does the choice of crystallization solvent influence the polymorphic forms of this compound?
Methodological Answer:
- Solvent screening :
- Characterization :
Advanced: In crystallographic refinement using SHELXL, how are disorders in the sulfonyl group modeled?
Methodological Answer:
Advanced: What in silico methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADME prediction :
- Toxicity profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
